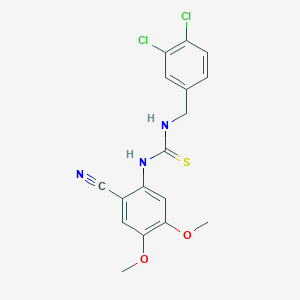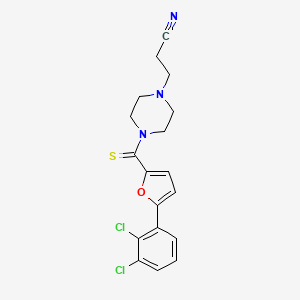
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the following steps:
Bromination: Starting with 2-methyl-pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 5-Bromo-2-fluoropyridine
- 2-Fluoropyridine-4-boronic acid pinacol ester
Comparison: Compared to similar compounds, 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXITVMXCLXXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)
![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)
![N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE](/img/structure/B2558850.png)


![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)

